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Compound of Interest

Compound Name: 2-(2-lodophenyl)propan-2-ol

Cat. No.: B1313319

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-
lodophenyl)propan-2-ol, a key intermediate in various synthetic applications. The document
details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,
along with the experimental protocols for data acquisition.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-(2-lodophenyl)propan-2-ol.

Table 1: *H NMR Spectroscopic Data (300 MHz, CDCls)

Chemical Shift ()

Multiplicity Integration Assignment

Ppm

7.98 d 1H Ar-H

7.64 t 1H Ar-H

7.34 d 1H Ar-H

6.92 t 1H Ar-H

2.62 S 1H -OH

1.78 S 6H 2 x-CHs
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Note: Data is interpreted from a spectrum of the crude material and may not represent the pure
compound with complete accuracy.[1]

Table 2: Predicted 3C NMR Spectroscopic Data

Chemical Shift (8) ppm Assighment
~148 Ar-C-I

~139 Ar-C

~129 Ar-CH

~128 Ar-CH

~127 Ar-CH

~95 Ar-C-C(CHs)20H
~75 -C(OH)

~32 -CHs

Note: This data is predicted based on the analysis of similar compounds and requires
experimental verification.

Table 3: Key IR Absorption Bands

Wavenumber (cm—?) Functional Group Assignment
~3400 (broad) O-H stretch (alcohol)

~3000-2850 C-H stretch (aliphatic)
~1600-1450 C=C stretch (aromatic)

~1150 C-O stretch (tertiary alcohol)

~750 C-I stretch

Note: This data is predicted based on characteristic infrared absorption frequencies and
requires experimental verification.
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Table 4: Mass Spectrometry Data

m/z Interpretation
262.09 [M]* (Molecular lon)
247 [M - CHs]*

244 [M - H20]*

135 M-1]*

117 [CoHo]*

Note: This data is predicted based on the molecular weight and expected fragmentation
patterns and requires experimental verification.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of 2-(2-
lodophenyl)propan-2-ol are provided below.

Synthesis of 2-(2-lodophenyl)propan-2-ol via Grignhard
Reaction

A common method for the synthesis of 2-(2-lodophenyl)propan-2-ol is through a Grignard
reaction.[2]

Materials:

1-lodo-2-bromobenzene

Magnesium turnings

Dry diethyl ether

Acetone

Saturated aqueous ammonium chloride solution
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e Anhydrous sodium sulfate
Procedure:

 In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and
a nitrogen inlet, magnesium turnings are placed.

e A solution of 1-iodo-2-bromobenzene in dry diethyl ether is added dropwise to the
magnesium turnings. The reaction is initiated with gentle heating if necessary.

 After the formation of the Grignard reagent is complete, the reaction mixture is cooled in an
ice bath.

o A solution of acetone in dry diethyl ether is added dropwise to the Grignard reagent with
vigorous stirring.

e The reaction mixture is then stirred at room temperature for several hours.

e The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride
solution.

e The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and the solvent is removed under reduced pressure to yield the crude product.

e The crude 2-(2-lodophenyl)propan-2-ol can be purified by column chromatography on silica
gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: A sample of 2-(2-lodophenyl)propan-2-ol is dissolved in deuterated
chloroform (CDCIs).

e Instrumentation: *H and 3C NMR spectra are recorded on a 300 MHz or higher field NMR
spectrometer.
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» 'H NMR: The spectrum is typically acquired with a sufficient number of scans to obtain a
good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.

e 13C NMR: The 3C NMR spectrum is recorded using a proton-decoupled pulse sequence.
Chemical shifts are reported in ppm relative to the solvent peak of CDCls.

Infrared (IR) Spectroscopy:

o Sample Preparation: A thin film of the liquid sample is placed between two sodium chloride
or potassium bromide plates. Alternatively, a solution of the sample in a suitable solvent
(e.g., chloroform) can be used.

 Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)
spectrometer.

o Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm™1,

Mass Spectrometry (MS):

Sample Introduction: The sample can be introduced into the mass spectrometer via direct
injection or after separation by gas chromatography (GC-MS).

« lonization: Electron ionization (El) is a common method for this type of molecule.
e Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

o Data Analysis: The resulting mass spectrum shows the relative abundance of different ions
as a function of their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of 2-(2-lodophenyl)propan-2-ol.
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Caption: Workflow for the synthesis and spectroscopic characterization of 2-(2-
lodophenyl)propan-2-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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